molecular formula C19H18ClN3O2S B2714752 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897471-31-7

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2714752
CAS No.: 897471-31-7
M. Wt: 387.88
InChI Key: RRPMFDWNRMFPAZ-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of multi-target therapeutic agents. This molecule features a benzothiazole core linked to a phenoxyethoxy moiety via a piperazine ring, a structural motif associated with modulating key biological enzymes. Its core structure suggests potential as a dual-soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitor . Elevating endogenous signaling lipids by inhibiting these enzymes represents a promising, non-opioid approach to managing pain and inflammation, with research indicating that such inhibitors can produce significant antinociception without depressing voluntary behavior in preclinical models . Furthermore, the benzo[d]thiazole scaffold is recognized for its relevance in infectious disease research. Structural analogs have demonstrated potent quorum-sensing inhibition (QSI) in Gram-negative bacteria like Pseudomonas aeruginosa . QSI compounds are a frontier in antimicrobial strategy as they disrupt bacterial communication and virulence without exerting lethal growth pressure, thereby potentially reducing the rate of resistance development . This makes the compound a valuable template for investigating novel anti-biofilm and anti-virulence agents. Researchers can utilize this high-purity compound to explore these multifaceted mechanisms, study structure-activity relationships (SAR), and advance programs in neuropharmacology or microbiology. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-14-6-7-16-17(12-14)26-19(21-16)23-10-8-22(9-11-23)18(24)13-25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPMFDWNRMFPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Piperazine Coupling: The chlorinated benzothiazole is reacted with piperazine in the presence of a base like potassium carbonate to form the piperazinyl derivative.

    Phenoxyethanone Introduction: Finally, the piperazinyl derivative is coupled with 2-phenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit substantial antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The antitumor potential of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has been investigated through various studies. One notable study demonstrated significant cytotoxicity against A431 cancer cells, with an IC50 value of 1.61 µg/mL, indicating strong inhibitory effects on cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro assays revealed that the compound induced apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism involving mitochondrial dysfunction and activation of caspase pathways. The structural similarities to other effective antitumor agents further support its potential in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been examined, particularly its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Mechanism of Action

The interaction with COX enzymes is facilitated by the piperazine moiety, enhancing binding affinity and therapeutic effectiveness against inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its efficacy:

  • Electron-donating groups on the phenyl ring have been shown to enhance cytotoxicity.
  • Specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy.

Summary of Biological Activities

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 1.61 µg/mL
AntibacterialActive against S. aureus
Anti-inflammatoryCOX inhibition

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzothiazole-Piperazine Derivatives

Compound 5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone

  • Structural Differences: Lacks the 6-chloro substitution on benzothiazole and features a triazole-thioether linker instead of phenoxy.
  • Physicochemical Data : Molecular weight (MW) = 507.10; elemental analysis (C: 54.42%, H: 4.17%, N: 19.31%) .
  • Implications: The triazole-thioether group may enhance hydrogen bonding but reduce lipophilicity compared to the phenoxy group in the target compound.

Compound 15 (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone

  • Structural Differences: Replaces phenoxy with a chlorine atom at the ethanone position.

Piperazine-Urea Derivatives

Compound 11m : 1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

  • Structural Differences : Incorporates a urea linker and trifluoromethyl-substituted phenyl groups.
  • Physicochemical Data : MW = 602.2; yield = 84.7% .
  • Implications: Urea groups enhance hydrogen-bonding capacity, which may improve target binding but reduce cell membrane permeability compared to the target compound’s ketone-phenoxy system .

Substituent Effects on Bioactivity

  • 6-Chloro Substitution: The chlorine atom in the target compound likely increases lipophilicity (logP) compared to non-chlorinated analogs like 5j, improving membrane permeability and bioavailability .
  • Phenoxy vs.

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that combines a piperazine moiety with a chlorobenzo[d]thiazole and a phenoxy group. This unique structural arrangement suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structure:

C16H16ClN3OS\text{C}_{16}\text{H}_{16}\text{ClN}_{3}\text{OS}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which are known for their pharmacological properties. The presence of the chlorobenzo[d]thiazole and piperazine rings suggests potential activities such as:

  • Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial properties, which may be relevant for treating infections.
  • Anticancer Activity : The benzothiazole derivatives are often explored for their anticancer potential due to their ability to inhibit cell proliferation.
  • Neurological Effects : Piperazine derivatives are noted for neuroactive properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as cyclooxygenase (COX), reducing inflammation and pain.
  • Interaction with Receptors : The compound could interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Studies

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzothiazole derivatives have indicated effectiveness against various bacterial strains, including resistant ones .

Anticancer Properties

A study evaluating the anticancer effects of benzothiazole derivatives found that compounds with piperazine moieties showed promising cytotoxicity against cancer cell lines. The compound's unique structure may enhance its ability to target cancer cells selectively .

Neurological Impact

Piperazine-based compounds have been investigated for their potential in treating anxiety and depression. The interaction of this compound with serotonin receptors could provide insights into its neuropharmacological applications .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazoleAntimicrobial, anticancer
Piperazine DerivativesContains piperazineNeuroactive, antidepressant
Phenoxy CompoundsContains phenoxy groupAntiinflammatory, analgesic

Case Studies

  • Antidiabetic Evaluation : A study synthesized various benzothiazole derivatives, including those related to the target compound, and evaluated their hypoglycemic effects in diabetic models. Results indicated significant blood glucose reduction, suggesting potential applications in diabetes management .
  • Neuropharmacological Assessment : Research on piperazine derivatives indicated that certain compounds effectively modulated neurotransmitter levels, leading to reduced anxiety in animal models .

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